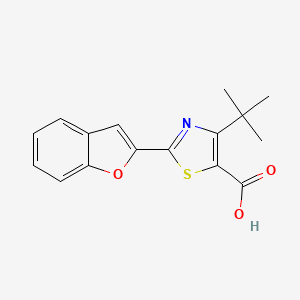

2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid is a chemical entity that features a benzofuran moiety, a tert-butyl group, and a thiazole ring with a carboxylic acid functional group. The presence of these functional groups suggests that the compound could exhibit interesting chemical and biological properties, potentially including antibacterial activity as indicated by related compounds in the literature .

Synthesis Analysis

The synthesis of related compounds involves the activation of carboxylic acids to form active esters, which can then react with primary and secondary amines to yield amides or peptides. Specifically, tert-butyl carbonates are used to activate the carboxylic acids in the presence of DMAP, leading to the formation of benzotriazinonyl esters, which are key intermediates in the synthesis of more complex molecules . Although the exact synthesis of 2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid would be characterized by the presence of a benzofuran ring system, which is known to impart interesting electronic and steric properties to molecules. The tert-butyl group is a bulky substituent that can influence the molecule's conformation and reactivity. The thiazole ring, a heterocyclic compound containing both sulfur and nitrogen, is often found in biologically active molecules. The carboxylic acid group is a reactive functional group that can participate in various chemical reactions, including esterification and amide bond formation .

Chemical Reactions Analysis

Compounds similar to 2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid have been shown to undergo various chemical reactions. For instance, the related 3-aryl-5-(benzofuran-2-yl)acylthio-1,2,4-triazoles can be cyclized to form thiazolo[3,2-b][1,2,4]triazoles under certain conditions, such as the use of polyphosphoric acid and microwave irradiations . The carboxylic acid group in the compound of interest could similarly be involved in cyclization reactions or could be converted into different functional groups through reactions with amines, alcohols, or other nucleophiles .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid are not explicitly provided, we can infer from related compounds that it may possess moderate solubility in organic solvents and could exhibit a certain degree of acidity due to the carboxylic acid group. The presence of the tert-butyl group could reduce the compound's overall polarity, potentially affecting its solubility in water. The benzofuran and thiazole rings could contribute to the compound's stability and reactivity, as well as its potential to interact with biological targets .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

The compound has been extensively studied for its potential in synthesizing novel therapeutic agents. Benzofused thiazole derivatives, like the one mentioned, have been identified as lead molecules in the development of therapeutic agents due to their diverse biological activities. These activities include antioxidant, anti-inflammatory, anticancer, and antiviral properties. Specifically, certain benzofused thiazole derivatives were found to possess distinct anti-inflammatory activity and potential antioxidant activity against various reactive species. These compounds could serve as a template for evaluating new anti-inflammatory agents and antioxidants, indicating the potential of 2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid in this domain (Raut et al., 2020).

Heterocyclic Compound Synthesis

The compound is also a part of the broader category of benzofuran compounds, which are used in synthesizing various heterocyclic compounds. These heterocyclic compounds, including 1-benzofurans, indoles, 1-benzothiophenes, 1-benzoselenophenes, and their complex derivatives, are synthesized using derivatives of 2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid. This highlights the compound's significant role in the synthesis of various heterocyclic compounds due to its powerful synthetic potential (Petrov & Androsov, 2013).

Role in Anticancer Agent Development

Furthermore, Knoevenagel condensation products, likely involving structures similar to 2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid, have been a significant focus in developing anticancer agents. These compounds have exhibited remarkable anticancer activity by targeting various cancer targets, including DNA, microtubules, Topo-I/II, and kinases. The compound's role in this domain underscores its potential utility in generating pharmacologically interesting molecules, predominantly towards cancer (Tokala, Bora, & Shankaraiah, 2022).

Potential in Drug Discovery

Additionally, benzofuran derivatives, akin to 2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid, have been recognized for their strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds are considered potential natural drug lead compounds due to their biological activities and applications in various aspects. Novel methods for constructing benzofuran rings have been discovered, emphasizing the importance of the compound in drug discovery and the development of natural drug lead compounds (Miao et al., 2019).

Mecanismo De Acción

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran compounds can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran compounds are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Benzofuran compounds have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Propiedades

IUPAC Name |

2-(1-benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-16(2,3)13-12(15(18)19)21-14(17-13)11-8-9-6-4-5-7-10(9)20-11/h4-8H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNWEAOCZRFVBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(SC(=N1)C2=CC3=CC=CC=C3O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2507842.png)

![N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2507843.png)

![2-[[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]disulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B2507845.png)

![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2507848.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2507850.png)

![3-allyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507852.png)

![4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507855.png)

![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2507858.png)

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2507860.png)

![(3,4-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2507862.png)